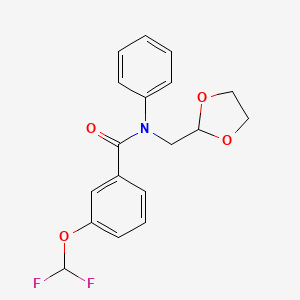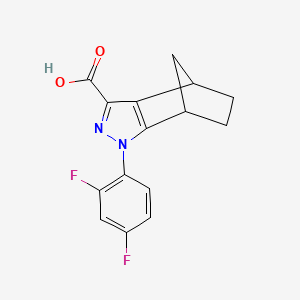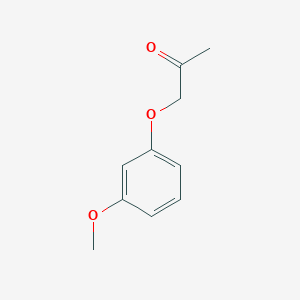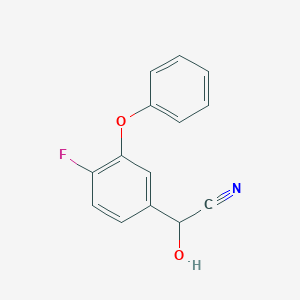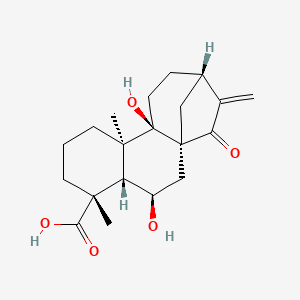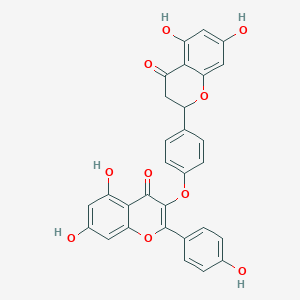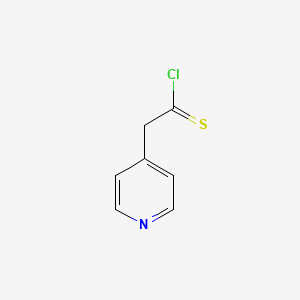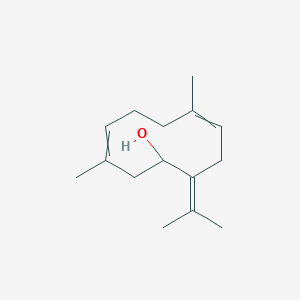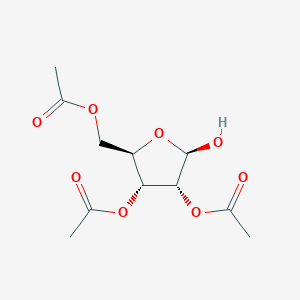
2,3,5-Triacetyl beta-D-Ribofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Triacetyl beta-D-Ribofuranose is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the presence of three acetyl groups attached to the ribofuranose ring. It is commonly used in organic synthesis, particularly in the preparation of nucleosides and nucleotides, which are essential components of nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Triacetyl beta-D-Ribofuranose typically involves the acetylation of ribose derivatives. One common method starts with D-ribose, which undergoes a series of reactions including ketalization, esterification, reduction, hydrolysis, and acetylation . Another method involves the use of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside, which is deoxygenated using hydride reagents, followed by total hydrolysis and acetylation .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is designed to be simple, cost-effective, and high-yielding, making it suitable for multi-gram preparations .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Triacetyl beta-D-Ribofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced to remove specific functional groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydride reagents for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield deoxygenated derivatives .
Wissenschaftliche Forschungsanwendungen
2,3,5-Triacetyl beta-D-Ribofuranose has significant applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3,5-Triacetyl beta-D-Ribofuranose involves its role as a protecting group. By acetylating the hydroxyl groups on ribofuranose, it prevents unwanted reactions at these sites, allowing for selective reactions at other positions. This selective protection is crucial in the synthesis of complex molecules such as nucleosides and nucleotides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triacetyl-5-deoxy-D-ribofuranose: Similar in structure but lacks one hydroxyl group.
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Contains benzoyl groups instead of acetyl groups.
Uniqueness
2,3,5-Triacetyl beta-D-Ribofuranose is unique due to its specific acetylation pattern, which provides distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of nucleosides and nucleotides, where precise control over the chemical structure is essential .
Eigenschaften
CAS-Nummer |
65024-85-3 |
|---|---|
Molekularformel |
C11H16O8 |
Molekulargewicht |
276.24 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-hydroxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C11H16O8/c1-5(12)16-4-8-9(17-6(2)13)10(11(15)19-8)18-7(3)14/h8-11,15H,4H2,1-3H3/t8-,9-,10-,11-/m1/s1 |
InChI-Schlüssel |
RCDVSNGCFMKYLB-GWOFURMSSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)O)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)O)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


